4-Aminoheptanoic acid
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Overview
Description
4-Aminoheptanoic acid, also known as 7-aminoheptanoic acid, is an aliphatic amino acid with the molecular formula C7H15NO2. It is a linear molecule consisting of a seven-carbon chain with an amino group attached to the fourth carbon and a carboxyl group at the terminal carbon. This compound is part of the broader class of amino acids, which are essential building blocks of proteins and play crucial roles in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromoheptane with potassium phthalimide to form N-phthalimidoheptane, which is then hydrolyzed to yield this compound. Another method involves the reductive amination of 4-oxopentanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of 4-nitroheptanoic acid. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
4-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine to form amides.
Major Products
Oxidation: Nitroheptanoic acid or nitrosoheptanoic acid.
Reduction: 4-Hydroxyheptanoic acid.
Substitution: N-substituted heptanoamides.
Scientific Research Applications
4-Aminoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying the behavior of amino acids in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-aminoheptanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a competitive inhibitor of enzymes that interact with amino acids. For example, it may inhibit the activity of enzymes involved in the breakdown of fibrin, thereby exerting antifibrinolytic effects. The amino group can form hydrogen bonds with enzyme active sites, while the carboxyl group can participate in ionic interactions.
Comparison with Similar Compounds
4-Aminoheptanoic acid can be compared with other similar compounds such as:
6-Aminohexanoic acid:
8-Aminooctanoic acid: It has an eight-carbon chain and similar chemical properties.
5-Aminovaleric acid: It has a five-carbon chain and is used in the synthesis of various chemicals.
Uniqueness
This compound is unique due to its specific chain length and the position of the amino group, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-aminoheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZVAMHOHOBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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